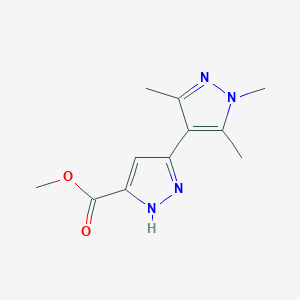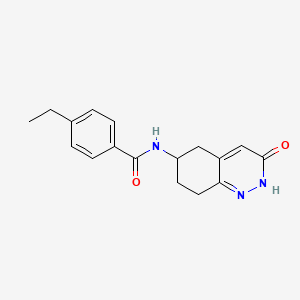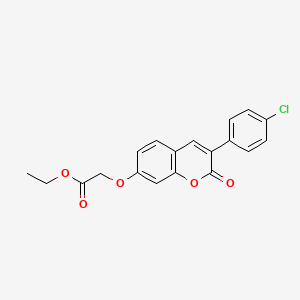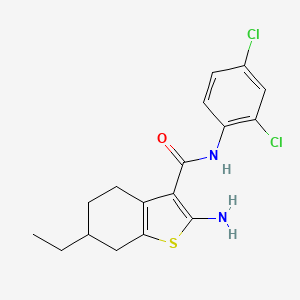
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This section focuses on compounds with phenylsulfonyl and oxalamide groups, key components of the target molecule. These functional groups are known for their significance in medicinal chemistry and organic synthesis. For example, compounds containing the phenylsulfonyl group have been studied for their potential as cancer therapeutic agents due to their ability to inhibit pathways such as the hypoxia inducible factor-1 (HIF-1) pathway, critical in tumor growth regulation (J. Mun et al., 2012).
Synthesis Analysis
The synthesis of related compounds often involves novel synthetic approaches or the optimization of existing methods to improve yield, selectivity, or functional group tolerance. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing a method that could be relevant for synthesizing compounds with oxalamide groups (V. Mamedov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR techniques to determine the arrangement of atoms within a molecule. Research on related compounds, such as 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, uses X-ray crystallography to define molecular structure, providing insights into how these techniques could be applied to analyze the structure of the target compound (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
The chemical behavior of compounds with phenylsulfonyl and oxalamide groups includes reactions under various conditions, potentially involving radical mechanisms or catalysis. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides have been developed, which could relate to the reactivity of the target compound (Fei Liu & Pixu Li, 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of related compounds are often influenced by their molecular structure. The poor water solubility of certain phenylsulfonyl-containing compounds necessitates formulation development for their application as therapeutic agents, highlighting the importance of understanding these properties in the development process (J. Mun et al., 2012).
Chemical Properties Analysis
Chemical properties like reactivity and stability under various conditions are crucial for determining the potential applications of a compound. The synthesis and properties of compounds such as N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines reveal their interactions with biological targets, offering insights into the chemical properties that could be relevant for the target compound (P. Dauban et al., 2000).
作用机制
安全和危害
属性
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNJUYFAODPYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)



![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)